molecular formula C23H21N3O3S B2567104 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941992-47-8

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2567104
CAS No.: 941992-47-8
M. Wt: 419.5
InChI Key: YWAXYZYAOUEWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic benzimidazole derivative characterized by a central acetamide linker bridging two aromatic moieties: a 2-(1H-benzo[d]imidazol-2-yl)phenyl group and a 4-(ethylsulfonyl)phenyl group. This compound has been explored in the context of topical psoriasis treatment due to its role as a retinoic acid receptor-related orphan receptor gamma (RORγ) antagonist. Its synthesis involves cyclization of intermediates in glacial acetic acid, yielding a benzimidazole core with restricted systemic exposure, enhancing its therapeutic safety profile .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-2-30(28,29)17-13-11-16(12-14-17)15-22(27)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)26-23/h3-14H,2,15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAXYZYAOUEWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the phenyl ring: The benzimidazole core can be further functionalized by electrophilic aromatic substitution or cross-coupling reactions to introduce the phenyl group.

    Introduction of the acetamide group: This step may involve the reaction of the functionalized benzimidazole with an acylating agent such as acetyl chloride or acetic anhydride.

    Ethylsulfonyl substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Reactions Involving the Benzimidazole Moiety

The benzimidazole ring (C7_7H6_6N2_2) is electron-rich due to its conjugated π-system and nitrogen lone pairs, facilitating electrophilic substitution and coordination chemistry.

a. Electrophilic Aromatic Substitution

  • Nitration : Under mixed acid (HNO3_3/H2_2SO4_4), the benzimidazole undergoes nitration at the 5- or 6-position, depending on directing effects of adjacent substituents.

  • Sulfonation : Reaction with fuming H2_2SO4_4 introduces sulfonic acid groups, typically at the 5-position .

b. Alkylation/Acylation

  • The NH group in benzimidazole reacts with alkyl halides (e.g., CH3_3I) or acyl chlorides (e.g., AcCl) to form N-alkylated or N-acylated derivatives. For example, treatment with ethyl bromide yields N-ethylbenzimidazole .

c. Coordination Chemistry

  • Benzimidazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}), forming complexes with potential catalytic or medicinal applications .

Reactions of the Acetamide Group

The acetamide (–NHCOCH3_3) group participates in hydrolysis and condensation reactions.

a. Hydrolysis

  • Acidic Conditions : HCl/H2_2O cleaves the amide bond, yielding 2-(4-(ethylsulfonyl)phenyl)acetic acid and 2-(1H-benzimidazol-2-yl)aniline.

  • Basic Conditions : NaOH/H2_2O produces the corresponding carboxylate salt and amine.

b. Condensation with Carbonyl Compounds

  • The amide NH reacts with aldehydes (e.g., formaldehyde) to form Schiff bases under dehydrating conditions .

Transformations of the Ethylsulfonyl Group

The ethylsulfonyl (–SO2_2C2_2H5_5) group is electron-withdrawing, influencing adjacent reactivity.

a. Nucleophilic Substitution

  • The sulfonyl group activates the para-position of the attached phenyl ring for nucleophilic attack. For instance, reaction with amines (e.g., NH3_3) yields 4-aminophenyl derivatives .

b. Elimination Reactions

  • Heating with strong bases (e.g., KOH) may eliminate SO2_2, forming a vinyl or aryl product .

Cross-Coupling Reactions

The aromatic rings enable palladium-catalyzed couplings:

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki CouplingPd(PPh3_3)4_4, Ar-B(OH)2_2Biaryl derivatives65–80%
Buchwald-HartwigPd2_2(dba)3_3, XantphosN-arylated benzimidazoles70–85%

Oxidation and Reduction

  • Oxidation : The ethylsulfonyl group is resistant to further oxidation, but the benzimidazole ring can be oxidized to imidazole N-oxide using mCPBA .

  • Reduction : LiAlH4_4 reduces the acetamide to a secondary amine (–NHCH2_2–) while leaving the sulfonyl group intact.

Photochemical and Thermal Stability

  • Under UV light, the compound undergoes C–S bond cleavage in the sulfonyl group, generating sulfur dioxide and a biphenyl intermediate .

  • Thermal decomposition above 250°C produces benzimidazole fragments and acetic acid derivatives .

Key Research Findings

  • Anticancer Activity : Derivatives synthesized via Suzuki coupling showed enhanced inhibition of Bcl-2 proteins (IC50_{50} = 0.8–1.2 μM) in breast cancer cells .

  • Antimicrobial Properties : N-alkylated analogs exhibited moderate activity against S. aureus (MIC = 32 μg/mL) .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer activities. Studies have shown that N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies revealed that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.

Antifungal Effects

In addition to its antibacterial properties, this compound has shown promising antifungal activity against various fungal strains, including Candida species. Its efficacy in disrupting fungal cell membranes highlights its potential use in antifungal therapies.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available benzimidazole derivatives. Key steps include:

  • Formation of the Benzimidazole Ring : Utilizing ortho-phenylenediamine and appropriate carboxylic acids.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the ethylsulfonyl group.
  • Acetamide Synthesis : Final acetamide formation through acylation reactions.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to those of standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a comparative study against common pathogens, this compound exhibited MIC values lower than those of traditional antibiotics like penicillin and ampicillin, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Alkylsulfonyl Benzimidazole Derivatives

  • Compound 29 (N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide): Structural Similarities: Shares the acetamide-linked benzimidazole core but substitutes the ethylsulfonyl group with methylsulfonyl.
  • Activity: Similar anticancer focus; ESI-MS data confirm structural integrity .

Key Insight : The ethylsulfonyl group in the target compound may enhance solubility or receptor binding compared to methylsulfonyl analogs, though direct comparative efficacy data are lacking.

Triazole-Linked Benzimidazole Derivatives

  • Compound 6o (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide): Structural Feature: Replaces the ethylsulfonylphenyl group with a triazole-linked trifluoromethylphenyl moiety. Activity: Exhibits 64.25% quorum sensing (QS) inhibition in Pseudomonas aeruginosa at 250 μM, with low cytotoxicity .
  • Compound 25b (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide) :
    • Activity : Superior QS inhibition (68.23% at 250 μM) and dose-dependent efficacy, suggesting triazole-linked electron-withdrawing groups enhance QS disruption .

Key Insight : While the target compound’s ethylsulfonyl group may favor topical applications (e.g., psoriasis), triazole-linked analogs show promise in anti-virulence therapies.

Antimicrobial and Anticancer Benzimidazole Derivatives

  • Compound 7d (N-(4-(3-(5-bromo-1H-indol-3-yl)acryloyl)phenyl)-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetamide) :
    • Structural Feature : Incorporates a thioacetamide linker and bromoindole moiety.
    • Activity : Potent against E. coli (MTCC-723), highlighting the role of halogenation in antimicrobial activity .
  • Compound 5a (2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide): Structural Similarity: Shares the acetamide-thio linkage but uses sulfamoyl instead of ethylsulfonyl.

Key Insight : The ethylsulfonyl group in the target compound may confer distinct target selectivity compared to sulfamoyl or thio-linked analogs.

Tubulin Polymerization Inhibitors

  • Substituted N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)cinnamides: Structural Feature: Replaces the ethylsulfonylphenyl-acetamide group with a cinnamide moiety. Activity: Inhibits tubulin polymerization in cancer cells (IC₅₀ values in nanomolar range), demonstrating the benzimidazole core’s versatility in targeting cytoskeletal proteins .

Key Insight : The target compound’s ethylsulfonylphenyl group may limit off-target effects compared to cinnamide-based anticancer agents.

Comparative Data Table

Compound Name / ID Structural Feature Biological Activity Reference
Target Compound Ethylsulfonylphenyl-acetamide RORγ antagonist (psoriasis)
Compound 29 Methylsulfonyl-benzimidazole Anticancer
Compound 6o Triazole-trifluoromethylphenyl 64.25% QS inhibition
Compound 7d Thioacetamide-bromoindole Anti-E. coli (MTCC-723)
Cinnamide Derivatives Cinnamide-benzimidazole Tubulin inhibition (IC₅₀ ~nM)

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, a compound featuring a benzimidazole core, has garnered attention for its potential biological activities, particularly in the realms of anti-diabetic, antimicrobial, and anticancer properties. This article synthesizes available research findings on the compound's biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure, which includes:

  • Molecular Formula : C25H24N4O5S
  • Molecular Weight : 464.55 g/mol

This structure contributes to its diverse biological interactions.

1. Antidiabetic Activity

Recent studies have highlighted the anti-diabetic potential of benzimidazole derivatives. For instance, derivatives based on the benzimidazole core have been shown to act as α-glucosidase inhibitors. A notable study reported that compounds derived from this core exhibited significant hypoglycemic effects comparable to acarbose, with IC50 values indicating potent inhibition of α-glucosidase activity .

CompoundIC50 (µM)Mechanism of Action
15o2.09 ± 0.04Non-competitive inhibitor
22d0.71 ± 0.02Allosteric site binding

These findings suggest that this compound may share similar mechanisms of action.

2. Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has also been documented. In one study, several derivatives exhibited promising antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were as low as:

CompoundMIC (µM)Activity
N11.27Antibacterial
N81.43Antifungal
N222.60Broad-spectrum

These results indicate that compounds related to the benzimidazole structure can effectively inhibit microbial growth .

3. Anticancer Activity

The anticancer potential of compounds containing the benzimidazole moiety has been extensively studied. For example, certain derivatives displayed significant cytotoxicity against various cancer cell lines, with IC50 values demonstrating their potency:

CompoundCell LineIC50 (µM)
N9HCT1165.85
N18HCT1164.53
Standard Drug (5-FU)HCT1169.99

Such findings suggest that these compounds could serve as effective agents in cancer therapy .

Case Study 1: In Vivo Pharmacodynamics

In a pharmacodynamic study involving compound 15o, significant reductions in blood glucose levels were observed in diabetic models when administered orally, confirming its therapeutic potential in managing diabetes .

Case Study 2: Antimicrobial Efficacy

A series of benzimidazole derivatives were tested against clinical isolates of bacteria and fungi, showcasing their effectiveness in reducing microbial load in vitro and suggesting potential applications in treating infections .

Q & A

Q. What controls are essential in pharmacological assays for this compound?

  • Methodological Answer :
  • Positive Controls : Celecoxib (COX-2 inhibition), Doxorubicin (anticancer), Ciprofloxacin (antimicrobial) .
  • Solvent Controls : DMSO (<0.1% v/v) to rule out solvent-induced cytotoxicity .
  • Blinding : Use double-blind protocols for activity scoring to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.